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These application notes provide a comprehensive guide to utilizing a gel retardation assay, also
known as an Electrophoretic Mobility Shift Assay (EMSA), for the qualitative and quantitative
analysis of protein binding to the SWI5 promoter. The SWI5 gene in Saccharomyces cerevisiae
is a key regulator of cell cycle-dependent transcription, making the study of its promoter
interactions crucial for understanding cell fate and division.

Introduction

The SWIS protein is a zinc-finger transcription factor that plays a pivotal role in the regulation of
genes expressed at the M/G1 boundary of the yeast cell cycle, including the HO endonuclease,
which is essential for mating-type switching. The activity of Swi5p is tightly controlled, primarily
through regulated nuclear localization and cooperative binding with other factors at its target
promoters. Understanding the molecular interactions at the SWI5 promoter is fundamental to
deciphering the intricate network of gene regulation that governs cell cycle progression.

The gel retardation assay is a powerful in vitro technique used to study protein-DNA
interactions. It is based on the principle that a DNA fragment bound to a protein will migrate
more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA
fragment. This results in a "shift" in the mobility of the DNA band, which can be visualized, and
under appropriate conditions, quantified to determine binding affinities.
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Key Transcription Factors and Co-regulators

The regulation of genes by SWI5 involves a cascade of events at the promoter. Key proteins
involved include:

e Swi5p: The primary sequence-specific DNA-binding transcription factor.

e Pho2p (Grf10p/Bas2p): A homeodomain protein that binds cooperatively with Swi5p to the
HO promoter, enhancing its binding affinity and specificity.[1]

o SWI/SNF Complex: A chromatin remodeling complex that is recruited to the promoter to alter
nucleosome structure, making the DNA more accessible for transcription.

o SAGA (Spt-Ada-Gcen5-acetyltransferase) Complex: A histone acetyltransferase complex,
containing the catalytic subunit Gen5, which is also recruited to the promoter to acetylate
histones, further promoting a transcriptionally active chromatin state. Gen5 can also
acetylate the Snf2 subunit of the SWI/SNF complex, which aids in the dissociation of
SWI/SNF from the chromatin.[2]

Signaling Pathway for SWI5 Promoter Binding and
Transcriptional Activation

The activation of SWI5-dependent genes is a highly regulated process. The following diagram
illustrates the key signaling events leading to the binding of Swi5p to its target promoter and
the subsequent recruitment of co-activators.
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Caption: Signaling pathway for SWI5-mediated transcriptional activation.
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Experimental Workflow: Gel Retardation Assay

The following diagram outlines the general workflow for performing a gel retardation assay to
study the binding of Swi5p to its promoter.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Prepare Labeled 2. Prepare Purified Swi5p

SWI5 Promoter DNA Probe and/or Nuclear Extract

3. Set up Binding Reaction:
Probe + Protein + Competitors

4. Non-denaturing
Polyacrylamide Gel Electrophoresis

5. Detect Labeled DNA Probe

(e.g., Autoradiography, Fluorescence)

6. Analyze Gel Shift and
Quantify Binding

Click to download full resolution via product page

Caption: Experimental workflow for a gel retardation assay.
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Detailed Experimental Protocol

This protocol provides a detailed methodology for a gel retardation assay to investigate the
binding of purified Swi5p to a DNA probe corresponding to the SWI5 binding site in the HO
promoter. This protocol is adapted from general yeast EMSA protocols and can be modified for
use with nuclear extracts.

1. Preparation of Labeled DNA Probe

1.1. Oligonucleotide Design: Synthesize complementary single-stranded oligonucleotides
corresponding to the SWI5 binding site in the HO promoter. A typical probe length is 20-50
base pairs. Include a 5' overhang on one strand for end-labeling.

e 1.2. Annealing: Mix equimolar amounts of the complementary oligonucleotides in annealing
buffer (10 mM Tris-HCI pH 8.0, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and
then allow to cool slowly to room temperature.

o 1.3. End-Labeling (Non-Radioactive Example):
o Use a 3'-end DNA labeling kit with a fluorescent dye (e.g., 6-FAM).
o Alternatively, order one of the oligonucleotides with a 5' or 3' fluorescent label.

e 1.4. Probe Purification: Purify the labeled, double-stranded probe from unincorporated label
using a spin column or by native polyacrylamide gel electrophoresis (PAGE).

2. Preparation of Swi5p

e 2.1. Recombinant Protein Expression and Purification: Express and purify recombinant
Swibp from E. coli or another suitable expression system. Ensure the protein is correctly
folded and active.

o 2.2. Nuclear Extract Preparation (Alternative): Prepare nuclear extracts from yeast cells at
the appropriate cell cycle stage (G2/M) to obtain active Swi5p.

3. Binding Reaction

3.1. In a microcentrifuge tube, assemble the following components on ice:
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[e]

5x Binding Buffer (e.g., 50 mM Tris-HCI pH 7.5, 250 mM KCI, 5 mM MgClz, 50% glycerol,
5mM DTT)

[e]

Labeled DNA probe (final concentration ~0.1-1 nM)

(¢]

Non-specific competitor DNA (e.g., poly(dl-dC)) to reduce non-specific binding.

[¢]

Purified Swi5p (titrate a range of concentrations) or nuclear extract.

Nuclease-free water to the final volume.

[¢]

3.2. Controls:
o No Protein Control: Labeled probe without any protein.

o Competition Assay: Add a 50-100 fold molar excess of unlabeled, specific competitor DNA
(the same sequence as the probe) to the binding reaction before adding the labeled probe.

o Non-specific Competition: Add a 50-100 fold molar excess of unlabeled, non-specific DNA
(a sequence unrelated to the SWI5 binding site).

3.3. Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.
. Non-denaturing Polyacrylamide Gel Electrophoresis
4.1. Gel Preparation: Prepare a 5-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

4.2. Pre-run: Pre-run the gel at 100-150V for 30-60 minutes in 0.5x TBE running buffer at
4°C.

4.3. Loading and Electrophoresis: Load the binding reactions onto the gel. Run the gel at
100-150V at 4°C until the loading dye has migrated an appropriate distance.

. Detection and Analysis
5.1. Detection:

o For fluorescently labeled probes, scan the gel using a fluorescence imager.
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o For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

e 5.2. Analysis:

o A shifted band, corresponding to the protein-DNA complex, should be observed in the

lanes with Swi5p.

o The intensity of the shifted band should decrease or disappear in the presence of the

specific competitor but not the non-specific competitor.

o Quantify the intensity of the free and bound DNA bands using densitometry software.

Quantitative Data Presentation

While specific quantitative data for SWI5 promoter binding from gel retardation assays is not

readily available in the literature, the following table provides an example of how such data

could be presented. This data is for illustrative purposes only.

. Apparent Kd Hill Coefficient
Protein(s) DNA Probe Notes
(nM) (n)
_ Binding of Swi5p
Swibp HO promoter 15+£2 1.1+£0.1
alone.
Cooperative
Swi5p + Pho2p HO promoter 2+0.5 1.8+0.2 binding
observed.
Mutation in the
Swi5p (mutant) HO promoter >100 N/A DNA binding
domain.
Mutation in the
] Mutant HO . o
Swisp >150 N/A Swibp binding
promoter .
site.

Note: The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd

indicating a higher affinity. The Hill coefficient (n) provides an indication of cooperativity in

binding (n > 1 suggests positive cooperativity). This data would be derived from plotting the
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fraction of bound DNA against the protein concentration and fitting the data to an appropriate
binding isotherm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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